4,5-Dihydro-3-methyl-5-oxo-1H-pyrazole-1-acetic acid is an organic compound belonging to the pyrazole family, characterized by its unique structure and potential applications in various fields, particularly in medicinal chemistry. This compound is notable for its bioactive properties, which make it a subject of interest in drug development and agricultural chemistry.
The compound can be synthesized through various chemical reactions involving pyrazole derivatives and acetic acid. Its structure includes a dihydro-pyrazole ring, which contributes to its biological activity.
4,5-Dihydro-3-methyl-5-oxo-1H-pyrazole-1-acetic acid is classified as:
The synthesis of 4,5-Dihydro-3-methyl-5-oxo-1H-pyrazole-1-acetic acid typically involves the following methods:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure optimal yields. Reagents are selected based on their reactivity with hydrazine and the desired functional groups.
Key structural data includes:
4,5-Dihydro-3-methyl-5-oxo-1H-pyrazole-1-acetic acid can participate in various chemical reactions:
These reactions typically require specific catalysts or conditions (e.g., acidic or basic environments) to proceed effectively.
The mechanism of action for 4,5-Dihydro-3-methyl-5-oxo-1H-pyrazole-1-acetic acid primarily involves its interaction with biological targets:
Research indicates that compounds within this class exhibit anti-inflammatory and analgesic properties, making them valuable in therapeutic contexts.
Key physical properties include:
Chemical properties include:
4,5-Dihydro-3-methyl-5-oxo-1H-pyrazole-1-acetic acid has several applications:
This compound represents a significant area of interest due to its diverse applications and potential benefits in various scientific fields.
The introduction of carboxyl groups via hydrolysis represents a key synthetic route to 4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1-acetic acid (CAS 30979-39-6). A high-yielding (90%) procedure involves the dropwise addition of lithium hydroxide (LiOH) aqueous solution (8 mmol) to Intermediate 1 (5 mmol) suspended in water (5 mL) under ice-bath conditions [1]. After overnight stirring, neutralization with HCl (10 mmol) induces precipitation. The aqueous solvent is subsequently removed via low-pressure distillation, followed by reverse-phase liquid chromatography purification using pure water as the eluent. This yields the target compound as a white block solid. Critical parameters include:
Table 1: Hydrolysis Reaction Parameters and Outcomes
Parameter | Condition | Impact on Yield/Purity |
---|---|---|
Base | LiOH (aqueous) | Optimal selectivity for carboxylation |
Temperature | 0-5°C (ice-bath) | Prevents thermal degradation |
Neutralization agent | HCl | Ensures complete protonation |
Purification method | Reverse-phase HPLC (water) | ≥95% purity by HPLC |
Scale | 5 mmol | 90% isolated yield |
Base-catalyzed cyclocondensation exploits the reactivity of β-dicarbonyl compounds with hydrazine derivatives. While specific details for 30979-39-6 are limited in the searched patents, analogous routes use tert-butoxide or sodium ethoxide to facilitate cyclization between hydrazines and diacetyl or acetoacetate derivatives [6] [8]. The hydrochloride salt form of the target compound (marketed by Sigma-Aldrich as AldrichCPR CBR00789) often arises from acidification during workup, confirming the susceptibility of the acetic acid side chain to salt formation [3] [4] [6]. Key considerations include:
Solvent-free methodologies remain underexplored for this specific compound but show promise based on analogous pyrazole syntheses. Microwave-assisted cyclocondensation of hydrazine compounds with keto-esters reduces reaction times from hours to minutes while improving atom economy [6] [9]. A patent (CN111138289B) describes solvent-free condensation using catalytic p-toluenesulfonic acid (PTSA), yielding pyrazole intermediates at >85% efficiency with simplified workups [8]. Advantages include:
Scaling laboratory syntheses of 4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1-acetic acid faces three primary hurdles:
Table 2: Industrial-Scale Production Challenges and Mitigation
Challenge | Laboratory Workaround | Industrial Mitigation Strategy |
---|---|---|
HPLC purification | Small-scale RP-HPLC with water | Switch to acid precipitation + recrystallization |
Thermal instability | Ice-bath reactions | Continuous flow reactors with precise T control |
High precursor cost | Use of commercial intermediates | In-house synthesis of pyrazole esters |
Hygroscopic product | Low-pressure drying | Azeotropic drying with toluene |
Patent CN113214673A (2021) details the high-yield LiOH-mediated hydrolysis route [1], while CN111138289B (2023) claims a divergent approach using diacetyl-hydrazine condensations under solvent-free conditions [8]. Critical distinctions include:
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0